Bikaverin Bikaverin Bikaverin is a organic heterotetracyclic compound that is 10H-benzo[b]xanthene-7,10,12-trione substituted by hydroxy groups at positions 6 and 11, methoxy groups at positions 3 and 8 and a methyl group at position 1. It has a role as a fungal metabolite, an antifungal agent and an antibacterial agent. It is an organic heterotetracyclic compound, a polyphenol, an aromatic ether, a cyclic ether and a cyclic ketone.
Brand Name: Vulcanchem
CAS No.: 33390-21-5
VCID: VC0521239
InChI: InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3
SMILES: CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC
Molecular Formula: C20H14O8
Molecular Weight: 382.3 g/mol

Bikaverin

CAS No.: 33390-21-5

Inhibitors

VCID: VC0521239

Molecular Formula: C20H14O8

Molecular Weight: 382.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Bikaverin - 33390-21-5

CAS No. 33390-21-5
Product Name Bikaverin
Molecular Formula C20H14O8
Molecular Weight 382.3 g/mol
IUPAC Name 7,10-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-6,11,12-trione
Standard InChI InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3
Standard InChIKey ZOQMSOSJEWBMHP-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC
SMILES CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC
Canonical SMILES CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC
Appearance Solid powder
Description Bikaverin is a organic heterotetracyclic compound that is 10H-benzo[b]xanthene-7,10,12-trione substituted by hydroxy groups at positions 6 and 11, methoxy groups at positions 3 and 8 and a methyl group at position 1. It has a role as a fungal metabolite, an antifungal agent and an antibacterial agent. It is an organic heterotetracyclic compound, a polyphenol, an aromatic ether, a cyclic ether and a cyclic ketone.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Bikaverin; Lycopersin; BRN 0358013
Reference 1: Sørensen JL, Nielsen KF, Sondergaard TE. Redirection of pigment biosynthesis to isocoumarins in Fusarium. Fungal Genet Biol. 2012 Aug;49(8):613-8. doi: 10.1016/j.fgb.2012.06.004. Epub 2012 Jun 17. PubMed PMID: 22713716.
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7: Cornforth JW, Ryback G, Robinson PM, Park D. Isolation and characterization of a fungal vacuolation factor (bikaverin). J Chem Soc Perkin 1. 1971;16:2786-8. PubMed PMID: 5168483.
8: McInnes AG, Walter JA, Smith DG, Wright JL, Vining LC. Biosynthesis of bikaverin in Fusarium oxysporum. Use of 13C nuclear magnetic resonance with homonuclear 13C decoupling to locate adjacent 13C labels. J Antibiot (Tokyo). 1976 Oct;29(10):1050-7. PubMed PMID: 994324.
9: Goliński P, Chełkowski J, Zajkowski P, Kostecki M. Do the pigments differ chemotaxonomically fungi belonging to genusFusarium? Mycotoxin Res. 1991 Sep;7 Suppl 2:165-71. doi: 10.1007/BF03192204. PubMed PMID: 23605899.
10: Lale GJ, Gadre RV. Production of bikaverin by a Fusarium fujikuroi mutant in submerged cultures. AMB Express. 2016 Dec;6(1):34. doi: 10.1186/s13568-016-0205-0. Epub 2016 May 3. PubMed PMID: 27142994; PubMed Central PMCID: PMC4854849.
11: Wiemann P, Willmann A, Straeten M, Kleigrewe K, Beyer M, Humpf HU, Tudzynski B. Biosynthesis of the red pigment bikaverin in Fusarium fujikuroi: genes, their function and regulation. Mol Microbiol. 2009 May;72(4):931-46. doi: 10.1111/j.1365-2958.2009.06695.x. Epub 2009 Apr 14. PubMed PMID: 19400779.
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13: Campbell MA, Staats M, van Kan JA, Rokas A, Slot JC. Repeated loss of an anciently horizontally transferred gene cluster in Botrytis. Mycologia. 2013 Sep-Oct;105(5):1126-34. doi: 10.3852/12-390. Epub 2013 Aug 6. PubMed PMID: 23921237.
14: Fuska J, Proksa B, Fusková A. New potential cytotoxic and antitumor substances I. In vitro effect of bikaverin and its derivatives on cells of certain tumors. Neoplasma. 1975;22(3):335-8. PubMed PMID: 1172201.
15: Nirmaladevi D, Venkataramana M, Chandranayaka S, Ramesha A, Jameel NM, Srinivas C. Neuroprotective effects of bikaverin on H2O2-induced oxidative stress mediated neuronal damage in SH-SY5Y cell line. Cell Mol Neurobiol. 2014 Oct;34(7):973-85. doi: 10.1007/s10571-014-0073-6. Epub 2014 May 22. PubMed PMID: 24848007.
16: Suzuki T, Kitagawa A, Kawai K, Hamasaki T. Reexamination of respiration-impairing effect of bikaverin on isolated mitochondria. Mycotoxin Res. 1998 Mar;14(1):19-27. doi: 10.1007/BF02945089. PubMed PMID: 23604958.
17: Lazzaro I, Busman M, Battilani P, Butchko RA. FUM and BIK gene expression contribute to describe fumonisin and bikaverin synthesis in Fusarium verticillioides. Int J Food Microbiol. 2012 Nov 15;160(2):94-8. doi: 10.1016/j.ijfoodmicro.2012.10.004. Epub 2012 Oct 13. PubMed PMID: 23177047.
18: Henderson JF, Battell ML, Zombor G, Fuska J, Nemec P. Effects of bikaverin on purine nucleotide synthesis and catabolism in Ehrlich ascites tumor cells in vitro. Biochem Pharmacol. 1977 Nov 1;26(21):1973-7. PubMed PMID: 562668.
19: Balan J, Fuska J, Kuhr I, Kuhrová V. Bikaverin, an antibiotic from ibberella fujikoi, effective against Leishmania brasiliensis. Folia Microbiol (Praha). 1970;15(6):479-84. PubMed PMID: 5497222.
20: Campbell MA, Rokas A, Slot JC. Horizontal transfer and death of a fungal secondary metabolic gene cluster. Genome Biol Evol. 2012;4(3):289-93. doi: 10.1093/gbe/evs011. Epub 2012 Jan 31. PubMed PMID: 22294497; PubMed Central PMCID: PMC3318441.
PubChem Compound 36433
Last Modified Nov 11 2021
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